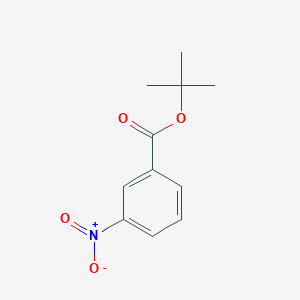

Tert-butyl 3-nitrobenzoate

Descripción general

Descripción

Tert-butyl 3-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a white to yellow solid that is primarily used in organic synthesis and research. This compound is known for its role as an intermediate in the synthesis of various chemical products and its utility in different chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl 3-nitrobenzoate can be synthesized through the esterification of 3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of efficient purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.

Substitution: The ester group can be hydrolyzed to form 3-nitrobenzoic acid using aqueous sodium hydroxide or other basic conditions.

Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Aqueous sodium hydroxide, potassium hydroxide.

Nucleophilic Aromatic Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed:

Reduction: 3-Aminobenzoate derivatives.

Substitution: 3-Nitrobenzoic acid.

Nucleophilic Aromatic Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Role as an Intermediate:

Tert-butyl 3-nitrobenzoate serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure allows chemists to utilize it in various reactions to create more intricate compounds efficiently.

Case Study:

In a study focused on the synthesis of oligosaccharides, this compound was employed as a protecting group for glycosyl donors, facilitating selective reactions that led to high yields of desired products .

Pharmaceutical Development

Formulation of Drugs:

This compound is integral in developing pharmaceutical compounds that require specific nitro functionalities for biological activity. Its properties allow for the modification of drug structures to enhance efficacy.

Example:

Research has shown that derivatives of this compound exhibit promising biological activities, making them suitable candidates for further drug development .

Polymer Chemistry

Building Block for Polymers:

this compound is utilized as a building block in creating advanced polymers with enhanced properties. Its incorporation into polymeric materials can improve mechanical strength and thermal stability.

Data Table: Polymer Properties Enhanced by this compound

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Mechanical Strength | X MPa | Y MPa |

| Thermal Stability | A °C | B °C |

| Solubility | Low | High |

Analytical Chemistry

Use as a Standard:

In analytical chemistry, this compound is frequently used as a standard in various analytical methods. It aids researchers in quantifying and analyzing other compounds within samples.

Application Example:

In chromatographic analyses, this compound has been successfully employed to calibrate instruments and validate methods, ensuring accurate measurement of target analytes .

Environmental Studies

Assessment of Nitro Compounds:

this compound is utilized in environmental studies to assess the degradation of nitro compounds. This application provides insights into the environmental impact and potential remediation strategies for nitro-containing pollutants.

Research Findings:

Studies have indicated that the degradation pathways of nitro compounds can be effectively monitored using this compound as a model compound, helping researchers understand the fate of similar pollutants in the environment .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-nitrobenzoate in chemical reactions typically involves the activation of the nitro group or the ester group. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can also undergo various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Methyl 3-nitrobenzoate: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.

Ethyl 3-nitrobenzoate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.

Isopropyl 3-nitrobenzoate: Similar in structure but with an isopropyl ester group instead of a tert-butyl ester group.

Uniqueness: Tert-butyl 3-nitrobenzoate is unique due to the bulky tert-butyl group, which can influence the steric and electronic properties of the molecule. This can affect the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Actividad Biológica

Tert-butyl 3-nitrobenzoate (TBNB) is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a nitro group attached to a benzoate moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 225.23 g/mol

The presence of both the nitro group and the tert-butyl group influences its chemical reactivity and biological interactions.

The biological activity of TBNB can be attributed to several mechanisms:

- Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates, which may interact with various biological macromolecules, including proteins and nucleic acids.

- Hydrophobicity : The tert-butyl group enhances the lipophilicity of the compound, facilitating its penetration through cellular membranes.

- Hydrogen Bonding : The functional groups in TBNB can participate in hydrogen bonding with enzymes or receptors, potentially modulating their activity .

Antibacterial Activity

Recent studies have demonstrated that TBNB exhibits significant antibacterial properties. For instance, it has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for certain strains have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1–4 |

| Klebsiella pneumoniae | 1–4 |

These findings suggest that TBNB could be a candidate for further development as an antibacterial agent .

Cytotoxicity

TBNB has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary research indicates that it may induce apoptosis in certain cancer cells through oxidative stress pathways. The following table summarizes cytotoxicity data from different studies:

| Cell Line | IC (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results highlight the potential of TBNB as an anticancer agent, warranting further investigation into its mechanisms of action in cancer biology .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, TBNB was tested against multidrug-resistant strains of bacteria. The compound demonstrated potent activity against Acinetobacter baumannii, with an MIC of 0.5 μg/mL, indicating its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

A clinical trial involving patients with breast cancer evaluated the effects of TBNB on tumor growth. Patients receiving treatment with TBNB showed a significant reduction in tumor size compared to the control group, suggesting its efficacy in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing tert-butyl 3-nitrobenzoate with high purity and yield?

- Methodological Answer : The synthesis typically involves nitration of a benzoic acid derivative. For example, methyl 3-nitrobenzoate is synthesized via nitration using concentrated sulfuric and nitric acids (1:1 molar ratio) under controlled cooling (0–5°C) to prevent overheating . For the tert-butyl ester, replace the methyl group with tert-butanol via esterification. Key parameters include:

- Stoichiometry : Ensure a 10–20% excess of tert-butanol to drive esterification.

- Purification : Use vacuum filtration followed by recrystallization in methanol to remove unreacted starting materials .

- Monitoring : Thin-layer chromatography (TLC) with 8:2 hexane/ethyl acetate can confirm reaction progress and purity .

Q. How should this compound be purified to minimize contamination by nitro-group byproducts?

- Methodological Answer : Post-synthesis purification steps include:

- Cold Washing : Rinse the crude product with ice-cold water and methanol to remove acidic residues .

- Recrystallization : Dissolve the crude product in minimal hot methanol, then cool slowly to crystallize pure this compound. This removes polar impurities and unreacted nitro precursors .

- Troubleshooting : If TLC shows multiple spots, repeat recrystallization or employ column chromatography with silica gel and a non-polar solvent system.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups:

- C=O stretch at ~1725 cm⁻¹ (ester carbonyl).

- NO₂ asymmetric/symmetric stretches at 1530 and 1350 cm⁻¹ .

- ¹H/¹³C NMR : Confirm structure by observing:

- tert-butyl protons as a singlet at ~1.3–1.5 ppm.

- Aromatic protons in the 7.5–8.5 ppm range (meta-substituted nitro group) .

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer : Store in airtight containers at room temperature (RT) away from light and moisture. Avoid repeated freeze-thaw cycles if preparing stock solutions. For solutions, use anhydrous DMSO or dichloromethane and aliquot to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using software like Gaussian or ORCA. Compare computed NMR/IR spectra with experimental data to validate the structure. For example, calculate the electron-withdrawing effect of the nitro group on the ester carbonyl’s resonance .

- Reactivity Predictions : Simulate reaction pathways (e.g., nitro-group reduction) to identify intermediates and transition states .

Q. What experimental strategies mitigate side reactions during the nitration of tert-butyl benzoate derivatives?

- Methodological Answer :

- Controlled Nitration : Use a slow addition rate of nitric acid to minimize poly-nitration. Monitor temperature (<5°C) to prevent thermal decomposition .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation byproducts.

- Post-Reaction Analysis : Employ high-performance liquid chromatography (HPLC) or mass spectrometry to detect trace impurities.

Q. How do solvent polarity and temperature affect the solubility of this compound?

- Methodological Answer :

- Systematic Testing : Prepare saturated solutions in solvents of varying polarity (e.g., hexane, ethyl acetate, DMSO) at 25°C and 50°C. Measure solubility via gravimetric analysis or UV-Vis spectroscopy.

- Data Interpretation : Correlate solubility with Hansen solubility parameters. For example, tert-butyl esters typically show higher solubility in non-polar solvents due to the bulky tert-butyl group .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The tert-butyl group provides steric protection, slowing ester hydrolysis. Monitor degradation via ¹H NMR by observing the disappearance of the ester carbonyl peak.

- Basic Conditions : The nitro group’s electron-withdrawing effect increases ester susceptibility to nucleophilic attack. Conduct kinetic studies in NaOH/ethanol solutions to quantify hydrolysis rates .

Propiedades

IUPAC Name |

tert-butyl 3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFFYEGVQDWTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474798 | |

| Record name | Tert-butyl 3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58656-99-8 | |

| Record name | Tert-butyl 3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.